molecular formula C20H16N2O2S2 B2463250 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole CAS No. 59543-71-4

4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

Cat. No.: B2463250
CAS No.: 59543-71-4
M. Wt: 380.48
InChI Key: YVKBPDSCIPBTRG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-methoxyphenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and methoxyphenyl groups, which confer specific electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in the development of materials with specialized functions.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-23-15-7-3-13(4-8-15)17-11-25-19(21-17)20-22-18(12-26-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKBPDSCIPBTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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